REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6])#[N:2]>C(O)C>[F:13][C:11]1[CH:12]=[C:3]2[C:4](=[CH:9][CH:10]=1)[C:5](=[O:6])[NH:2][CH2:1]2
|
Type
|
CUSTOM
|
Details
|
shaken for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL Parr reactor bottle was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with Raney nickel (4.00 g)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
After this time, the hydrogen was evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen was charged into the bottle
|
Type
|
ADDITION
|
Details
|
Celite 521 (5.00 g) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite 521
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (2×75 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated to dryness under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |